molecular formula C16H15FN2O2S B3461292 2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide CAS No. 296274-31-2

2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide

Cat. No.: B3461292
CAS No.: 296274-31-2
M. Wt: 318.4 g/mol
InChI Key: QYWDAPUWJZJUFV-UHFFFAOYSA-N
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Description

2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide is a chemical compound with the molecular formula C16H15FN2O2S It is known for its unique structure, which includes a fluoroaniline moiety and a phenylacetamide group

Preparation Methods

The synthesis of 2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide typically involves the reaction of 4-fluoroaniline with a suitable acylating agent to form the intermediate 2-(4-fluoroanilino)-2-oxoethyl compound. This intermediate is then reacted with a thiol reagent to introduce the sulfanyl group, followed by acylation with phenylacetyl chloride to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reactions .

Chemical Reactions Analysis

2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide undergoes various chemical reactions, including:

Scientific Research Applications

2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The fluoroaniline moiety can interact with enzymes or receptors, leading to inhibition or activation of biological processes. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O2S/c17-12-6-8-14(9-7-12)19-16(21)11-22-10-15(20)18-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYWDAPUWJZJUFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSCC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701162785
Record name Acetamide, 2-[[2-[(4-fluorophenyl)amino]-2-oxoethyl]thio]-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701162785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

296274-31-2
Record name Acetamide, 2-[[2-[(4-fluorophenyl)amino]-2-oxoethyl]thio]-N-phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=296274-31-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, 2-[[2-[(4-fluorophenyl)amino]-2-oxoethyl]thio]-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701162785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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